Regiochemical Identity in Fungicidal Active Ingredient Synthesis
This compound serves as a key intermediate for constructing fungicidal active ingredients containing the 4-cyano-2-(trifluoromethyl)phenyl pharmacophore [1]. The specific 2-CF₃/4-CN substitution pattern is a critical structural determinant for target binding in fungicidal compounds [1]. While direct comparative binding or activity data for the isolated intermediate is not publicly available, the 2-CF₃/4-CN arrangement creates a unique electronic density distribution (σₚ for CF₃ ≈ 0.54; σₚ for CN ≈ 0.66) that cannot be replicated by alternative substitution patterns. Regioisomers (e.g., methyl 3-cyano-5-(trifluoromethyl)benzoate, methyl 2-cyano-4-(trifluoromethyl)benzoate) present different dipole moments and electrostatic potential surfaces, which are expected to alter target recognition in downstream active molecules [2].
| Evidence Dimension | Substituent electronic effect (Hammett σₚ) |
|---|---|
| Target Compound Data | σₚ (CF₃) ≈ 0.54; σₚ (CN) ≈ 0.66 at respective positions |
| Comparator Or Baseline | Regioisomers: 3-CF₃/5-CN, 2-CN/4-CF₃, etc. |
| Quantified Difference | Unique positional combination; electrostatic surface potential differs |
| Conditions | Theoretical/class-level electronic parameter comparison |
Why This Matters
The specific 2-CF₃/4-CN regiochemistry is essential for constructing validated fungicidal pharmacophores; alternative regioisomers require complete synthetic re-validation.
- [1] Syngenta Participations AG. Pesticidal Compositions Containing Compounds of Formula I. US Patent 9,756,858. September 12, 2017. View Source
- [2] Aviyente V, Houk KN. Cyano, Amino, and Trifluoromethyl Substituent Effects on the Claisen Rearrangement. The Journal of Physical Chemistry A. View Source
